Cas no 2499715-43-2 (1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester)

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester structure
2499715-43-2 structure
상품 이름:1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
CAS 번호:2499715-43-2
MF:C13H7F5O3
메가와트:306.184901475906
CID:5571112
PubChem ID:165665395

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester 화학적 및 물리적 성질

이름 및 식별자

    • 2,3,4,5,6-Pentafluorophenyl 3-oxo-1-cyclopropene-1-butanoate
    • CPO-PFP
    • 2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
    • MFCD34705235
    • EN300-37435118
    • 2499715-43-2
    • Z6485750104
    • 2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
    • G85997
    • 1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
    • 인치: 1S/C13H7F5O3/c14-8-9(15)11(17)13(12(18)10(8)16)21-7(20)3-1-2-5-4-6(5)19/h4H,1-3H2
    • InChIKey: VAQSYBDPDFWNNI-UHFFFAOYSA-N
    • 미소: C1(F)=C(F)C(F)=C(OC(=O)CCCC2C(=O)C=2)C(F)=C1F

계산된 속성

  • 정밀분자량: 306.03153489g/mol
  • 동위원소 질량: 306.03153489g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 451
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 43.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): 2.5

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-37435118-0.1g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.1g
$515.0 2023-06-02
Enamine
EN300-37435118-0.05g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.05g
$344.0 2023-06-02
Enamine
EN300-37435118-0.25g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.25g
$735.0 2023-06-02
Enamine
EN300-37435118-0.5g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
0.5g
$1158.0 2023-06-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3902-500MG
CPO-PFP
2499715-43-2 >98.0%(HPLC)(qNMR)
500mg
¥2990.00 2024-04-17
Aaron
AR028W8E-5g
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
5g
$5950.00 2023-12-15
Aaron
AR028W8E-250mg
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
250mg
$1036.00 2025-02-17
Aaron
AR028W8E-10g
2,3,4,5,6-pentafluorophenyl4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
10g
$8812.00 2023-12-15
Enamine
EN300-37435118-2.5g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
2.5g
$2912.0 2023-06-02
Enamine
EN300-37435118-10.0g
2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate
2499715-43-2 95%
10g
$6390.0 2023-06-02

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester 합성 방법

Synthetic Routes 1

반응 조건
1.1R:EtN(Pr-i)2, S:CH2Cl2, 0°C; 0°C → rt; 1.5 h, rt
2.1R:NaI, S:THF, 48 h, rt
2.2R:SiO2, overnight, rt
참조
Selective N-terminal cysteine protein modification with cyclopropenones
By Istrate, Alena et al, ChemRxiv, 2020, From ChemRxiv, 1-23

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Raw materials

1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:2499715-43-2)1-Cyclopropene-1-butanoic acid, 3-oxo-, 2,3,4,5,6-pentafluorophenyl ester
A1028479
순결:99%
재다:500mg
가격 ($):375.0